N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide typically involves the condensation of a trifluoromethyl ketone with an amine. One common method is the reaction of 4,4,4-trifluoro-3-oxobutanamide with benzylamine under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to further reaction with benzaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imine functionality can form reversible covalent bonds with nucleophilic sites on biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide: Shares the trifluoromethyl and benzyl groups but differs in the presence of a phenoxy group instead of an imine.
Trifluoromethyl ketones: Similar in containing the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is unique due to its combination of a trifluoromethyl group, benzyl group, and imine functionality, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGHYZEHLFWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.